molecular formula C22H23N5O3S B14972329 N-(4-(N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide

N-(4-(N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide

Cat. No.: B14972329
M. Wt: 437.5 g/mol
InChI Key: FHKFEFXDIWELKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE involves multiple steps, including the formation of the pyrrolidine and pyridazine rings, followed by their functionalization and coupling. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This provides concise access to pharmacologically active pyridazinones, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfonamide and pyridazine-containing compounds.

    Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of new therapeutics targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[4-({4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridazine rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The sulfonamide group can also form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE is unique due to its combination of pyrrolidine, pyridazine, and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and other scientific research applications.

Properties

Molecular Formula

C22H23N5O3S

Molecular Weight

437.5 g/mol

IUPAC Name

N-[4-[[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C22H23N5O3S/c1-16(28)23-18-8-10-20(11-9-18)31(29,30)26-19-6-4-17(5-7-19)21-12-13-22(25-24-21)27-14-2-3-15-27/h4-13,26H,2-3,14-15H2,1H3,(H,23,28)

InChI Key

FHKFEFXDIWELKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4

Origin of Product

United States

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